molecular formula C17H17N3O3S B11145249 N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11145249
M. Wt: 343.4 g/mol
InChI Key: LXBCZCNNPBZPSH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyrrole Ring: The thiazole intermediate is then reacted with a pyrrole derivative in the presence of a suitable catalyst.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thiazole-pyrrole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes and as a modulator of biological pathways.

    Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a pyrazole ring instead of a thiazole ring, which may result in different chemical and biological properties.

    2-(4-Arylsubstituted-1H,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide: This compound contains a triazole ring and a benzothiazole moiety, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-13-7-6-12(22-2)10-14(13)23-3/h4-10H,1-3H3,(H,19,21)

InChI Key

LXBCZCNNPBZPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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